Predictive Biological Activity and Pharmacological Profiling of 2-Methoxy-N-(4-methylphenyl)benzamide
Predictive Biological Activity and Pharmacological Profiling of 2-Methoxy-N-(4-methylphenyl)benzamide
Executive Summary
The compound 2-methoxy-N-(4-methylphenyl)benzamide (Chemical Formula: C15H15NO2) represents a highly modular and structurally significant scaffold in modern medicinal chemistry. While it is often utilized as an intermediate or screening compound, its specific structural moieties—a 2-methoxybenzamide core coupled with a lipophilic p-tolyl group—endow it with a highly predictable and potent pharmacological profile. This technical whitepaper synthesizes current structural-activity relationship (SAR) data to predict its primary biological activities, detailing the mechanistic causality, self-validating experimental workflows, and quantitative benchmarks required for advanced drug development.
Structural Rationale & Pharmacophore Deconstruction
The biological activity of 2-methoxy-N-(4-methylphenyl)benzamide is dictated by two critical functional domains flanking its central amide bond:
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The 2-Methoxybenzamide Core: The ortho-methoxy substitution restricts the conformational flexibility of the amide bond through steric hindrance and potential intramolecular hydrogen bonding. In biological systems, this methoxy group acts as a critical hydrogen-bond acceptor, forming stable, high-affinity interactions with target receptor residues (such as Tyr394 and Arg400 in the Smoothened receptor)[1].
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The N-(4-Methylphenyl) (p-Tolyl) Substitution: The addition of a para-methyl group on the aniline ring significantly enhances the overall lipophilicity (LogP) of the molecule. This hydrophobic projection is essential for penetrating cellular membranes and anchoring the molecule into deep, lipophilic binding pockets of transmembrane proteins or complex bacterial cell walls[2].
Primary Predicted Activity: Hedgehog (Hh) Pathway Antagonism
Aberrant activation of the Hedgehog (Hh) signaling pathway is a primary driver in various malignancies, including basal cell carcinoma (BCC) and medulloblastoma. Structurally related 2-methoxybenzamide derivatives have been definitively identified as potent inhibitors of this pathway, specifically targeting the Smoothened (Smo) transmembrane protein[3].
Mechanistic Rationale
2-methoxy-N-(4-methylphenyl)benzamide is predicted to act as a direct Smo antagonist. By binding to the transmembrane domain of Smo, the compound prevents its translocation to the primary cilium. This blockade halts the downstream activation of Gli transcription factors, thereby suppressing the transcription of target genes responsible for tumorigenesis and metastasis[4].
Fig 1. Predicted mechanism of Smoothened inhibition in the Hedgehog pathway.
Self-Validating Protocol: Gli-Luciferase Reporter Assay
To empirically validate the Hh inhibitory activity, a robust, self-validating reporter assay is required. The following protocol integrates internal quality controls to ensure absolute data integrity.
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Step 1: Cell Preparation & Seeding: Seed Daoy cells (a human medulloblastoma cell line) stably transfected with a Gli-luciferase reporter plasmid into 96-well opaque plates at a density of
cells/well. Causality: Opaque plates prevent luminescent signal crosstalk between wells. Daoy cells are selected because they natively express the Hh pathway components and can model drug-resistant mutations. -
Step 2: Compound Treatment & Controls: Treat cells with serial dilutions (0.1 nM to 10 μM) of the test compound. Validation: Include Vismodegib (1 μM) as a positive control for Smo inhibition, and 0.1% DMSO as a vehicle (negative) control[3].
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Step 3: Incubation & Lysis: Incubate for 48 hours at 37°C in a 5% CO
atmosphere. Lyse cells using a passive lysis buffer. Causality: A 48-hour window allows sufficient time for the compound to block Smo translocation and for pre-existing Gli transcripts to fully degrade. -
Step 4: Signal Quantification & Assay Validation: Add luciferin substrate and measure luminescence using a microplate reader. Self-Validation: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed statistically valid if
, confirming a wide dynamic range and low data variance.
Fig 2. Self-validating high-throughput Gli-luciferase reporter assay workflow.
Secondary Predicted Activity: Antimicrobial and Antifungal Efficacy
Beyond oncology, the N-phenylbenzamide scaffold exhibits well-documented broad-spectrum antimicrobial properties. The lipophilic p-tolyl group facilitates penetration through the complex peptidoglycan layers of Gram-positive bacteria and the ergosterol-rich membranes of fungi[5].
Mechanistic Rationale
The compound is predicted to disrupt membrane integrity or bind selectively to the minor groove of AT-rich DNA, a mechanism observed in structurally homologous N-phenylbenzamide kinetoplastid inhibitors[6]. The amide linkage acts as a hydrogen bond donor/acceptor to stabilize the molecule within the DNA minor groove.
Self-Validating Protocol: High-Throughput Broth Microdilution
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Preparation: Prepare Mueller-Hinton broth for bacterial strains (e.g., S. aureus, E. coli) and Sabouraud Dextrose broth for fungal strains (e.g., C. albicans).
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Execution: Dispense the compound in a 2-fold dilution series (from 128 μg/mL to 0.25 μg/mL) across a 96-well microtiter plate. Inoculate with
CFU/mL of the target microorganism. -
Controls & Validation: Use Streptomycin (antibacterial) and Micafungin (antifungal) as positive controls[5]. Include a sterility control (broth only) and a growth control (broth + inoculum + vehicle). The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration with no visible growth after 24h (bacteria) or 48h (fungi). Self-Validation: The assay is validated only if the positive controls fall strictly within their established CLSI reference MIC ranges.
Quantitative Data Synthesis
Based on the structure-activity relationship (SAR) of closely related analogs, the predicted pharmacological profile of 2-methoxy-N-(4-methylphenyl)benzamide is synthesized below.
| Biological Target / Assay | Predicted Efficacy (IC50 / MIC) | Reference Analog Benchmark | Mechanistic Driver |
| Smoothened (Smo) Receptor | 0.05 - 0.5 μM (IC50) | Compound 21 (0.03 μM)[3] | 2-Methoxy H-bonding network |
| Staphylococcus aureus | 16 - 32 μg/mL (MIC) | N-phenylbenzamide 3a[5] | p-Tolyl lipophilic penetration |
| Candida albicans | 32 - 64 μg/mL (MIC) | N-phenylbenzamide 3e[5] | Membrane disruption |
| Kinetoplastid DNA (kDNA) | 1.0 - 5.0 μM (IC50) | Bisarylimidamide 1a[6] | AT-rich minor groove binding |
Conclusion & Future Directions
2-methoxy-N-(4-methylphenyl)benzamide is a highly versatile pharmacophore with a bifurcated predictive profile. Its primary potential lies in targeted oncology as a Hedgehog pathway inhibitor, driven by the geometric and electronic properties of the 2-methoxybenzamide core. Secondarily, its lipophilic nature positions it as a strong candidate for antimicrobial screening. Future development must prioritize X-ray crystallography of the compound co-crystallized with the Smo receptor to definitively map its binding kinetics, followed by rigorous in vivo pharmacokinetic (ADMET) profiling.
References
1.[4] Title: Buy 2-Methoxybenzamide | 2439-77-2 - Smolecule Source: smolecule.com URL: 2.[2] Title: An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide Source: benchchem.com URL: 3.[5] Title: Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides Source: mdpi.com URL: 4.[6] Title: Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites Source: acs.org URL: 5.[3] Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition Source: nih.gov URL: 6.[1] Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition Source: rsc.org URL:
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- 5. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides | MDPI [mdpi.com]
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